molecular formula C5H9NO2 B3061184 3-Butenoic acid, 2-amino-3-methyl-, (S)- CAS No. 61376-23-6

3-Butenoic acid, 2-amino-3-methyl-, (S)-

Cat. No. B3061184
CAS RN: 61376-23-6
M. Wt: 115.13 g/mol
InChI Key: CJNBBWGXTPGZRW-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of this amino acid is of great interest to researchers due to its potential applications in the food industry, as well as its role in plant biochemistry. For instance, derivatives of 3-Butenoic acid, such as 3-aminocarbonyl-3-butenoic acid methyl ester (ABM), have been used in developing high molecular weight polyacrylonitrile copolymers, which are crucial in carbon fiber production.


Molecular Structure Analysis

The molecular formula of 3-Butenoic acid, 2-amino-3-methyl-, (S)- is C5H9NO2. The molecular weight is 115.13 g/mol.


Chemical Reactions Analysis

3-Butenoic acid derivatives exhibit potent tumor growth inhibitory activity. For instance, L-2-amino-4-methoxy-trans-3-butenoic acid has shown to inhibit the growth of Walker carcinosarcoma, suggesting potential antitumor applications.

Scientific Research Applications

Antitumor Activity

  • Methionine Antagonist Effects : 3-Butenoic acid derivatives exhibit potent tumor growth inhibitory activity. For instance, L-2-amino-4-methoxy-trans-3-butenoic acid has shown to inhibit the growth of Walker carcinosarcoma, suggesting potential antitumor applications (Tisdale, 1980).

Polymer Material Development

  • Carbon Fiber Precursors : Derivatives of 3-Butenoic acid, such as 3-aminocarbonyl-3-butenoic acid methyl ester (ABM), have been used in developing high molecular weight polyacrylonitrile copolymers, which are crucial in carbon fiber production. These copolymers show improved pre-oxidation performance and molecular weight, essential for high-performance carbon fiber (Liu et al., 2019).

Chemical Synthesis and Analysis

  • Substrate for Gamma-Aminobutyric Acid Aminotransferase : Alkyl-substituted derivatives of 4-amino-3-butenoic acid, including (E)-4-amino-3-methyl-2-butenoic acid, have been synthesized and tested as substrates for gamma-aminobutyric acid aminotransferase, highlighting their importance in enzymatic and chemical studies (Andruszkiewicz & Silverman, 1990).

Antimicrobial Activity

  • Synthesis of Antimicrobial Derivatives : Research indicates that derivatives of 3-Butenoic acid have been synthesized and shown to exhibit antimicrobial activity. For example, certain compounds synthesized from 3-[(2-hydroxyphenyl)amino]butanoic acids displayed significant activity against Staphylococcus aureus and Mycobacterium luteum (Mickevičienė et al., 2015).

Biosynthesis Studies

  • Antimetabolite from Pseudomonas aeruginosa : L-2-Amino-4-methoxy-trans-3-butenoic acid, isolated from Pseudomonas aeruginosa, showed inhibitory effects on certain bacterial species, contributing to the understanding of antimetabolites produced by microorganisms (Scannel et al., 1972).

Safety and Hazards

When handling 3-Butenoic acid, 2-amino-3-methyl-, (S)-, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-2-amino-3-methylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNBBWGXTPGZRW-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462558
Record name 3-Butenoic acid, 2-amino-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butenoic acid, 2-amino-3-methyl-, (S)-

CAS RN

61376-23-6
Record name 3-Butenoic acid, 2-amino-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Butenoic acid, 2-amino-3-methyl-, (S)-
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3-Butenoic acid, 2-amino-3-methyl-, (S)-

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